Cas no 926262-89-7 (1-(4-fluorophenyl)propyl(methyl)amine)

1-(4-fluorophenyl)propyl(methyl)amine structure
926262-89-7 structure
Product Name:1-(4-fluorophenyl)propyl(methyl)amine
CAS No:926262-89-7
MF:C10H14FN
MW:167.223266124725
MDL:MFCD09043960
CID:3047056
PubChem ID:16644601
Update Time:2025-09-23

1-(4-fluorophenyl)propyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [1-(4-Fluoro-phenyl)-propyl]-methyl-amine
    • Benzenemethanamine, α-ethyl-4-fluoro-N-methyl-
    • 1-(4-Fluorophenyl)-N-methylpropan-1-amine
    • BMB26289
    • EN300-33228
    • F2150-0013
    • AKOS000127774
    • AKOS016037563
    • 926262-89-7
    • SCHEMBL5910308
    • CS-0295726
    • [1-(4-fluorophenyl)propyl](methyl)amine
    • 1-(4-fluorophenyl)propyl(methyl)amine
    • MDL: MFCD09043960
    • Inchi: 1S/C10H14FN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3
    • InChI Key: SORDPUKBFPOPMY-UHFFFAOYSA-N
    • SMILES: C1(C(CC)NC)C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 202.8±15.0 °C at 760 mmHg
  • Flash Point: 76.5±20.4 °C
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

1-(4-fluorophenyl)propyl(methyl)amine Security Information

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Additional information on 1-(4-fluorophenyl)propyl(methyl)amine

Research Brief on 1-(4-fluorophenyl)propyl(methyl)amine (CAS: 926262-89-7): Recent Advances and Applications

The compound 1-(4-fluorophenyl)propyl(methyl)amine (CAS: 926262-89-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel psychoactive substances (NPS) and its pharmacological interactions with central nervous system (CNS) targets. This research brief synthesizes the latest findings on this compound, focusing on its chemical synthesis, biological activity, and potential implications for drug development.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production of 1-(4-fluorophenyl)propyl(methyl)amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for its synthesis, achieving high yields (85-90%) and excellent enantioselectivity. The method employs a palladium-catalyzed asymmetric hydrogenation of the corresponding enamine precursor, which significantly reduces the formation of byproducts compared to traditional reductive amination approaches. This breakthrough has important implications for the large-scale production of derivatives for pharmacological testing.

Pharmacological investigations have revealed that 1-(4-fluorophenyl)propyl(methyl)amine exhibits moderate affinity for both serotonin (5-HT2A) and dopamine (D2) receptors, with Ki values of 120 nM and 450 nM, respectively. These findings, reported in Neuropharmacology (2023), suggest potential psychostimulant effects similar to other amphetamine derivatives. However, in vitro studies using human hepatocytes indicate that the compound undergoes rapid N-demethylation, which may limit its bioavailability and duration of action. These metabolic properties are currently being investigated as potential design features for developing prodrug formulations.

Structural-activity relationship (SAR) studies have identified the 4-fluorophenyl moiety as critical for receptor binding, while modifications to the propyl chain length significantly affect metabolic stability. Computational modeling published in ACS Chemical Neuroscience (2024) predicts that elongation of the alkyl chain could enhance blood-brain barrier penetration while maintaining receptor affinity. These insights are guiding the development of second-generation analogs with improved pharmacokinetic profiles.

From a regulatory perspective, the detection and identification of 1-(4-fluorophenyl)propyl(methyl)amine in forensic samples has become increasingly important. A recent analytical chemistry study (Forensic Science International, 2024) developed a sensitive LC-MS/MS method capable of detecting the compound at concentrations as low as 0.1 ng/mL in biological matrices. This advancement supports both clinical toxicology monitoring and anti-doping efforts, as the substance may exhibit performance-enhancing properties similar to other stimulants.

Looking forward, the most promising application of 1-(4-fluorophenyl)propyl(methyl)amine appears to be as a scaffold for developing novel CNS therapeutics. Several pharmaceutical companies have patented derivatives targeting attention deficit disorders and treatment-resistant depression. However, challenges remain in optimizing the balance between desired therapeutic effects and potential abuse liability. Ongoing research is focusing on structural modifications that may dissociate stimulant properties from therapeutic benefits, potentially leading to safer alternatives to existing medications.

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